4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
902742-95-4 |
|---|---|
Molecular Formula |
C12H10ClNO4 |
Molecular Weight |
267.66 g/mol |
IUPAC Name |
4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO4/c1-17-10-3-6-7(13)4-9(12(15)16)14-8(6)5-11(10)18-2/h3-5H,1-2H3,(H,15,16) |
InChI Key |
NKAFCGDZPKOKRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)O)Cl)OC |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 6,7 Dimethoxyquinoline 2 Carboxylic Acid and Precursors
Retrosynthetic Disconnections of 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comamazonaws.com For this compound, the analysis begins by identifying the most feasible bond disconnections based on known chemical transformations.
C-Cl Bond Disconnection : The chloro group at the 4-position is a prime candidate for a functional group interconversion (FGI). The C4-Cl bond is commonly formed by the chlorination of a corresponding 4-hydroxyquinoline (B1666331) (a quinolone). This leads to the first key precursor: 4-hydroxy-6,7-dimethoxyquinoline-2-carboxylic acid.
Quinoline (B57606) Ring Disconnection (Friedländer Annulation) : The quinoline ring itself can be disconnected via a strategy analogous to the Friedländer synthesis. wikipedia.orgorganicreactions.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netjk-sci.com Disconnecting the C2-C3 and N1-C2 bonds of the pyridine (B92270) portion of the quinoline ring leads to two simpler building blocks: 2-amino-4,5-dimethoxybenzaldehyde (B1599635) and pyruvic acid. The pyruvic acid provides the necessary atoms to form the C2 (with its carboxylic acid) and C3 positions of the final quinoline ring.
This retrosynthetic pathway simplifies the complex target into readily accessible precursors: a substituted 2-aminobenzaldehyde (B1207257) and pyruvic acid, which can be reassembled in the forward synthesis to construct the desired molecular framework.
Established Synthetic Routes to the 6,7-Dimethoxyquinoline (B1600373) Core
The 6,7-dimethoxyquinoline scaffold is a crucial component of the target molecule and a key intermediate in the synthesis of various pharmaceuticals. google.com Its construction is well-documented, typically culminating in the formation of 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated.
Two primary routes have been established for the large-scale synthesis of the key intermediate, 4-hydroxy-6,7-dimethoxyquinoline. google.com
Route A (Gould-Jacobs Reaction) : This pathway begins with 3,4-dimethoxyaniline. It undergoes a nucleophilic substitution reaction with a reagent like diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization. The resulting ester is then hydrolyzed and decarboxylated to yield the 4-hydroxyquinoline core.
Route B (From Acetophenone) : An alternative route starts with 3,4-dimethoxyacetophenone. This precursor undergoes a three-step sequence:
Nitration : Introduction of a nitro group ortho to the acetyl group to yield 2-nitro-4,5-dimethoxyacetophenone.
Condensation : Reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.
Reductive Cyclization : Hydrogenation of the nitro group to an amine, which spontaneously cyclizes onto the enone system to form the desired 4-hydroxy-6,7-dimethoxyquinoline. google.com
Table 1: Comparison of Synthetic Routes to 4-Hydroxy-6,7-dimethoxyquinoline
| Feature | Route A (Gould-Jacobs) | Route B (From Acetophenone) |
| Starting Material | 3,4-Dimethoxyaniline | 3,4-Dimethoxyacetophenone |
| Key Steps | Nucleophilic substitution, Thermal cyclization, Hydrolysis, Decarboxylation | Nitration, Condensation, Reductive cyclization |
| Key Reagents | Diethyl ethoxymethylenemalonate, High-boiling solvent (e.g., Dowtherm A) | Nitric acid, DMF-DMA, H₂/Catalyst |
| Notes | Involves very high temperatures for cyclization. | Avoids high-temperature cyclization; proceeds via a stable enaminone intermediate. |
The conversion of the 4-hydroxy group to a chloro group is a critical step for enabling subsequent nucleophilic substitution reactions. This transformation is typically achieved using standard chlorinating agents. google.com The most common method involves heating 4-hydroxy-6,7-dimethoxyquinoline with a dehydrating chlorinating agent, which converts the quinolone tautomer into the aromatic 4-chloroquinoline.
Commonly employed reagents for this chlorination include:
Phosphorus oxychloride (POCl₃) : This is the most widely used reagent. The reaction can be run using POCl₃ as both the reagent and the solvent, or in the presence of a high-boiling inert solvent.
Thionyl chloride (SOCl₂) : Another effective chlorinating agent for this transformation.
Phosphorus pentachloride (PCl₅) : Can also be used, often in conjunction with POCl₃.
The reaction is typically conducted at elevated temperatures, often in the range of 90-120°C, to ensure complete conversion. google.com
Table 2: Chlorinating Agents for 4-Hydroxyquinolines
| Reagent | Formula | Typical Conditions | Notes |
| Phosphorus Oxychloride | POCl₃ | Reflux, 60-120°C | Most common; can be used as solvent. |
| Thionyl Chloride | SOCl₂ | Reflux in inert solvent | Generates gaseous HCl and SO₂ byproducts. |
| Phosphorus Pentachloride | PCl₅ | Heated in inert solvent | A strong chlorinating agent, often used with POCl₃. |
Formation of the 2-Carboxylic Acid Moiety on the Quinoline Ring System
While methods exist for modifying the quinoline ring after its formation, the most efficient strategy for installing the 2-carboxylic acid group is to incorporate it during the ring-forming step. The Friedländer synthesis provides a direct route to quinoline-2-carboxylic acids. wikipedia.orgorganicreactions.org
This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To synthesize the core of the target molecule, 2-amino-4,5-dimethoxybenzaldehyde is condensed with pyruvic acid.
The mechanism proceeds via an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to yield the final aromatic quinoline ring system, with the carboxylic acid group from the pyruvic acid precursor firmly installed at the 2-position. wikipedia.org
Advanced Synthetic Approaches to Quinoline-4-carboxylic Acids and Derivatives
While the prompt specifies quinoline-4-carboxylic acids, the principles of advanced and green synthetic methods are broadly applicable to quinoline synthesis in general, including the Friedländer reaction used to generate the 2-carboxylic acid target. nih.gov These modern protocols aim to improve reaction efficiency, reduce waste, and avoid harsh conditions.
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like quinolines to create more sustainable processes.
Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to dramatically accelerate many organic reactions, including the Doebner, Pfitzinger, and Friedländer syntheses. iipseries.org Microwave heating can reduce reaction times from hours to minutes and often leads to higher yields and cleaner products by minimizing side reactions. jk-sci.com
Solvent-Free Protocols : Conducting reactions under solvent-free conditions is a cornerstone of green chemistry. For quinoline synthesis, this can involve heating a mixture of the neat reactants, sometimes with a solid catalyst. This approach minimizes the use of volatile organic compounds, simplifying workup and reducing chemical waste. iipseries.org
Catalytic Methods : The development of advanced catalysts offers significant advantages over traditional stoichiometric reagents.
Lewis and Brønsted Acid Catalysis : A variety of acids, from simple p-toluenesulfonic acid to more complex Lewis acids, can catalyze quinoline formation under milder conditions than classical methods. wikipedia.org
These advanced methods provide powerful tools for synthesizing the quinoline core of the target molecule in a more efficient, rapid, and environmentally benign manner.
One-Pot Multicomponent Reactions for Quinoline Annulation
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular architectures, including quinoline derivatives, from simple starting materials in a single synthetic operation. researchgate.net This approach is characterized by high atom economy, reduced reaction times, and operational simplicity, as it avoids the need for isolating intermediates. researchgate.net Several classic and modern named reactions for quinoline synthesis can be adapted into multicomponent formats.
The Friedländer annulation , for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by various acids, including Brønsted acids like p-toluenesulfonic acid and Lewis acids such as indium(III) triflate, which has been shown to be particularly effective. wikipedia.orgrsc.org A study demonstrated that In(OTf)3 successfully catalyzes the reaction between substituted 2-aminoarylketones and various β-ketoesters or β-diketones under solvent-free conditions, affording functionalized quinolines in yields ranging from 75–92%. rsc.org
The Pfitzinger reaction is another powerful method that yields substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) (or its derivatives) with a carbonyl compound under basic conditions. wikipedia.orgbenthamdirect.com The reaction proceeds through the hydrolysis of isatin to a keto-acid, which then condenses with the carbonyl compound, cyclizes, and dehydrates to form the quinoline ring. wikipedia.org This method is particularly relevant for synthesizing quinolines with a carboxylic acid moiety at the 4-position. benthamdirect.comorganicreactions.org
More recent developments have focused on novel MCRs for quinoline synthesis. A one-pot, three-component reaction between an arylamine, benzaldehyde, and styrene (B11656) oxide, catalyzed by p-TSA●H2O, has been reported for the synthesis of 2,3-diarylquinolines. researchgate.net Another innovative approach involves a one-pot protocol for synthesizing quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes, using a solid-supported base. mdpi.comnih.gov Furthermore, a Doebner three-component reaction, which traditionally synthesizes quinoline-4-carboxylic acids, has been adapted for the one-pot synthesis of quinolinecarboxylic acid–linked covalent organic frameworks (COFs). mdpi.com
| Reaction Name | Reactants | Catalyst/Conditions | Product Type | Key Advantages |
| Friedländer Annulation | 2-aminoaryl ketone, Carbonyl with α-methylene group | In(OTf)3, solvent-free | Functionalized quinolines | High yields (75-92%), good selectivity. rsc.org |
| Pfitzinger Reaction | Isatin, Carbonyl compound | Base (e.g., KOH) | Quinoline-4-carboxylic acids | Direct route to 4-carboxyquinolines. wikipedia.orgbenthamdirect.com |
| Doebner Reaction | Aniline (B41778), Aldehyde, Pyruvic acid | Sulfamic acid | Quinoline-4-carboxylic acids | Can be adapted for one-pot synthesis of complex structures like COFs. mdpi.com |
| p-TSA Catalyzed MCR | Aryl amine, Benzaldehyde, Styrene oxide | p-TSA●H2O, 120°C | 2,3-Diarylquinolines | Metal-free, uses air as oxidant. researchgate.net |
| BEMP-Mediated Synthesis | 2-aminobenzaldehyde, β-nitroacrylate | BEMP (solid base), Acetonitrile | Quinoline-2-carboxylates | Good yields for various functionalized substrates. nih.gov |
Flow Chemistry Applications in the Synthesis of Quinoline Derivatives
Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher efficiency, and greater scalability. researchgate.netrsc.org These benefits have led to the adaptation of several classical quinoline syntheses to continuous flow systems.
The Doebner-von Miller reaction , a well-established method for producing quinolines from anilines and α,β-unsaturated carbonyl compounds, has been successfully translated to a continuous flow process. wikipedia.orgrsc.org One study demonstrated the synthesis of 2-methylquinoline (B7769805) derivatives in a flow reactor using a strong acid catalyst in water, highlighting a rapid and green synthetic route with excellent yields. rsc.org Another report detailed the use of continuous stirred-tank reactors (CSTRs) for the Doebner-Miller synthesis of quinaldines, which facilitated lower byproduct formation and increased yields compared to batch reactions. acs.orgncl.res.in
Photochemical reactions are particularly well-suited for flow chemistry, as the high surface-area-to-volume ratio of microreactors allows for efficient and uniform irradiation. A continuous photochemical process has been developed that produces a variety of quinoline products through a tandem alkene isomerization and cyclocondensation cascade. researchgate.net This method, utilizing a high-power LED lamp, achieves high yields and throughputs exceeding one gram per hour. researchgate.netresearchgate.net Another strategy employs a continuous-flow setup to safely generate 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles within minutes, a significant improvement in safety and reaction time. acs.orgvapourtec.com
Even the synthesis of simple quinoline derivatives has been optimized for flow conditions. A continuous reaction for synthesizing 2-methylquinoline compounds from nitroarenes and an ethanol/water system has been developed using a heterogeneous Ru–Fe/γ-Al2O3 catalyst. rsc.org This process is environmentally friendly, avoiding the use of strong acids or external oxidants, and achieves moderate to good yields (46%–88%). rsc.org
| Reaction Type | Reactants | Reactor/Conditions | Product Type | Key Advantages |
| Doebner-von Miller | Aniline, Acrolein | Flow reactor, strong acid, water | 2-Methylquinoline | Rapid, green chemistry approach, high yields. rsc.org |
| Doebner-Miller | Anilines, Crotonaldehyde | Continuous Stirred-Tank Reactors (CSTRs), H2SO4 | Quinaldines | Scalable, lower byproduct formation, increased yield. acs.org |
| Photochemical Isomerization-Cyclization | Amino-enones | Flow reactor, high-power LED lamp | Substituted quinolines | High throughput (>1 g/hr), efficient. researchgate.net |
| Photochemical Cyclization | 2-(azidomethyl)-3-(aryl)prop-2-enenitriles | Flow reactor, visible light, NBS | 3-Cyanoquinolines | Fast reaction times (minutes), improved safety. acs.org |
| Hydrogen Transfer Reaction | Nitroarenes, Ethanol/water | Packed-bed reactor, Ru–Fe/γ-Al2O3 catalyst | 2-Methylquinolines | Heterogeneous catalysis, avoids harsh reagents. rsc.org |
Chemical Transformations and Derivatization of 4 Chloro 6,7 Dimethoxyquinoline 2 Carboxylic Acid
Nucleophilic Aromatic Substitution Reactions at the 4-Chloro Position
The chlorine atom at the 4-position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. nih.govlibretexts.org This pathway is a cornerstone for introducing a wide array of substituents at this position.
The displacement of the 4-chloro group by various amine nucleophiles is a well-documented and efficient process for analogous 4-chloroquinolines. nih.gov This reaction is a key step in the synthesis of numerous biologically relevant molecules.
Research has shown that reacting 4-chloro-6,7-dimethoxyquinoline (B44214) with substituted anilines in a solvent such as isopropanol (B130326) under reflux conditions leads to the formation of the corresponding 4-anilinoquinoline derivatives. nih.gov The reaction proceeds by the nucleophilic attack of the amine on the C-4 carbon, leading to the displacement of the chloride ion. youtube.com This method is robust and compatible with a variety of functional groups on the aniline (B41778) ring. nih.gov
While direct studies on 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid are less common, the reactivity is expected to be similar. The general procedure involves heating the chloroquinoline with the desired amine, often in a polar solvent like isopropanol or ethanol, to yield the corresponding 4-amino derivative. researchgate.net
The reaction with hydrazines has been demonstrated on the analogous 4-chloroquinazoline (B184009) scaffold, where treatment with hydrazine (B178648) hydrate (B1144303) at elevated temperatures results in the formation of hydrazinyl derivatives, which can sometimes undergo further complex ring transformations. rsc.orgmdpi.com This indicates that hydrazine can serve as a potent nucleophile to displace the 4-chloro group on the quinoline ring as well.
Table 1: Examples of Nucleophilic Aromatic Substitution with Amines on Related 4-Chloroquinoline Scaffolds
| Reactant 1 | Amine Nucleophile | Solvent | Conditions | Product Type |
| 4-chloro-6,7-dimethoxyquinoline | Substituted Anilines | Isopropanol | Reflux | 4-Anilino-6,7-dimethoxyquinoline |
| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline Derivatives | Isopropanol | Reflux, 6h | 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline |
| 4-chloroquinazoline | Hydrazine Hydrate | N/A | 150 °C, sealed tube | 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole (via rearrangement) |
Beyond amines, the 4-chloro group can be displaced by a variety of other nucleophiles. Studies on related chloroquinoline systems demonstrate the versatility of this position. For instance, reactions with thiols, such as thiophenol, can be used to introduce sulfur-based substituents. mdpi.comresearchgate.net Similarly, sodium azide (B81097) can be employed to synthesize 4-azidoquinolines, which are valuable intermediates for creating other nitrogen-containing heterocycles. mdpi.comresearchgate.net These reactions underscore the broad applicability of SNAr at the C-4 position for generating diverse molecular architectures.
Reactions at the 2-Carboxylic Acid Functionality
The carboxylic acid group at the C-2 position offers a second major site for derivatization through reactions common to this functional group, including esterification, amidation, and decarboxylation.
The conversion of the carboxylic acid to an ester is a fundamental transformation that can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically an excess of the alcohol is used to drive the reaction toward the ester product. masterorganicchemistry.com
Alternatively, esterification can be performed under milder, non-acidic conditions using coupling reagents. A widely used method involves reacting the carboxylic acid with an alcohol in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a nucleophilic catalyst, like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org Other modern reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) are also effective. researchgate.net
A two-step procedure is also highly effective, wherein the carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netajchem-a.com The resulting quinoline-2-carbonyl chloride can then be readily reacted with an alcohol to form the desired ester with high efficiency. researchgate.net
It is important to note that under certain esterification conditions, particularly those involving harsh reagents or prolonged heating, competing reactions at the 4-chloro position could occur, such as hydrolysis if water is present. researchgate.net The reverse reaction, ester hydrolysis, can be accomplished by treating the ester with aqueous acid or base to regenerate the carboxylic acid.
The synthesis of amides from the 2-carboxylic acid functionality is a crucial transformation for creating compounds with diverse biological activities. Similar to esterification, amidation is often achieved by first activating the carboxylic acid. The conversion to an acyl chloride, followed by reaction with a primary or secondary amine, is a reliable method for forming the corresponding carboxamide. researchgate.net
Direct amidation methods that avoid the isolation of an acyl chloride are also prevalent. Coupling reagents such as DCC can be used to facilitate the reaction between the carboxylic acid and an amine. libretexts.org Other modern methodologies employ catalysts to promote the direct condensation of carboxylic acids and amines. For example, niobium(V) oxide (Nb₂O₅) has been shown to be an effective reusable Lewis acid catalyst for the amidation of various carboxylic acids with less reactive amines like aniline. researchgate.net Another approach involves the in-situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine (B44618) to activate the carboxylic acid for subsequent reaction with an amine. researchgate.net
Table 2: Common Reagents for the Conversion of Carboxylic Acids to Amides
| Method | Activating/Coupling Reagent | Nucleophile | Key Features |
| Acyl Chloride Route | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Primary/Secondary Amine | High reactivity; two-step process. |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | Primary/Secondary Amine | Mild conditions; one-pot reaction. |
| Catalytic Amidation | Niobium(V) Oxide (Nb₂O₅) | Aniline, Benzylamine | Heterogeneous catalysis; reusable catalyst. |
| In-situ Activation | N-Chlorophthalimide/Triphenylphosphine | Primary/Secondary Amine | Achieved at room temperature. |
The carboxylic acid group at the C-2 position of a quinoline ring can be removed through decarboxylation, a reaction that is particularly facile for carboxylic acids on nitrogen-containing heterocyclic rings with the carboxyl group positioned ortho to the ring nitrogen. cdnsciencepub.com
The mechanism for the decarboxylation of analogous pyridine-2-carboxylic acids (picolinic acids) in aqueous solution has been studied in detail and is believed to proceed through a zwitterionic intermediate. cdnsciencepub.com In this mechanism, the carboxyl group is protonated while the ring nitrogen is also protonated (in acidic solution) or the molecule exists as an isoelectric zwitterion. This zwitterionic species can readily lose carbon dioxide (CO₂) to form a carbanionic intermediate at the C-2 position, which is then rapidly protonated by the solvent to yield the decarboxylated quinoline product. The proximity of the positively charged nitrogen atom helps to stabilize the transition state and the anionic intermediate, thus facilitating the loss of CO₂. cdnsciencepub.com
In addition to thermal or solution-phase decarboxylation, the process can be catalyzed. Copper-based reagents, often in combination with quinoline itself as a ligand/solvent, have been historically used to promote the decarboxylation of aromatic carboxylic acids. acs.org More advanced catalytic systems, including those using bimetallic nanoparticles, have also been developed for the decarboxylation of various aromatic acids. nih.gov These catalyzed processes often offer milder reaction conditions and improved yields. nih.gov
Modifications and Functionalization of the 6,7-Dimethoxy Groups
The 6,7-dimethoxy substitution pattern on the quinoline ring offers opportunities for structural modification, primarily through ether cleavage reactions to yield the corresponding dihydroxyquinoline. This transformation is significant as it can modulate the compound's physicochemical properties and provide handles for further functionalization.
Selective demethylation of one or both methoxy (B1213986) groups can be achieved using various reagents, with the choice of reagent and reaction conditions being crucial to control the extent of the reaction. Common reagents for ether cleavage include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and trimethylsilyl (B98337) iodide (TMSI).
While specific studies on the demethylation of this compound are not extensively documented, research on related dimethoxyquinoline and flavanone (B1672756) systems provides insights into potential synthetic strategies. For example, selective demethylation of 5,7-dimethoxyflavanone (B86047) has been achieved using aluminum chloride in ether, highlighting the potential for regioselective ether cleavage in poly-methoxylated aromatic systems.
The resulting hydroxyl groups from demethylation can then serve as points for further derivatization. They can be alkylated, acylated, or used to form esters and ethers, thereby introducing a variety of functional groups to the quinoline core. This functionalization can be used to fine-tune the biological activity or pharmacokinetic properties of the resulting derivatives.
Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers
| Reagent | Typical Conditions | Notes |
| Boron tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | Often provides high yields and is effective for cleaving aryl methyl ethers. |
| Hydrobromic acid (HBr) | Acetic acid, reflux | A classical method, though it can sometimes lead to side reactions. |
| Trimethylsilyl iodide (TMSI) | Acetonitrile, reflux | A milder alternative to BBr₃, often used for sensitive substrates. |
| Aluminum chloride (AlCl₃) | Nitrobenzene or ether | Can be used for selective demethylation depending on the substrate and conditions. |
Ring-Closing and Annulation Reactions Utilizing the Substituted Quinoline Scaffold
The this compound scaffold can be employed as a building block for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, where a new ring is fused onto the existing quinoline core, can lead to novel chemical entities with potentially interesting biological properties.
One common strategy involves the transformation of the 2-carboxylic acid and the 4-chloro substituent into functionalities that can participate in intramolecular or intermolecular cyclization reactions. For example, the carboxylic acid can be converted to an amide or an ester, and the 4-chloro group can be substituted with a nucleophile containing a reactive site for subsequent ring closure.
A particularly relevant class of fused systems that can be envisioned to be synthesized from this scaffold are the pyrimido[4,5-b]quinolines . The synthesis of these compounds often involves the reaction of a 2-aminoquinoline-3-carbonitrile (B177327) or a related derivative with a one-carbon synthon like formic acid or a formamide (B127407) equivalent. In the context of this compound, a synthetic sequence could involve the conversion of the 2-carboxylic acid to a 2-carboxamide, followed by a Hoffman rearrangement or a similar transformation to generate a 2-aminoquinoline (B145021) derivative. The 4-chloro position could then be functionalized to introduce a cyano group at the 3-position, setting the stage for the pyrimidine (B1678525) ring formation.
Alternatively, intermolecular condensation reactions can be employed. For instance, a derivative of this compound could be reacted with a binucleophilic reagent that bridges two positions on the quinoline ring to form a new heterocyclic ring.
Pyrido[2,3-b]quinolines
Thieno[2,3-b]quinolines
Furo[2,3-b]quinolines
The synthesis of these and other fused systems would likely involve a multi-step sequence to introduce the necessary reactive handles onto the quinoline core.
Regioselective and Stereoselective Synthetic Strategies for Advanced Derivatives
The development of regioselective and stereoselective synthetic methods is crucial for accessing advanced derivatives of this compound with well-defined three-dimensional structures. Such control is particularly important in medicinal chemistry, where the biological activity of a molecule is often highly dependent on its stereochemistry.
Regioselective Reactions:
Regioselectivity in the functionalization of the quinoline ring is a key consideration. The electronic nature of the quinoline system, influenced by the nitrogen atom and the various substituents, dictates the preferred positions for electrophilic and nucleophilic attack. For instance, nucleophilic aromatic substitution of the 4-chloro group is a facile reaction. Further functionalization of the benzene (B151609) portion of the quinoline ring (at positions 5 and 8) would need to consider the directing effects of the existing methoxy groups and the fused pyridine (B92270) ring.
Stereoselective Syntheses:
Introducing chirality into the derivatives of this compound can be achieved through several strategies:
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the carboxylic acid group to direct the stereochemical outcome of subsequent reactions. After the desired stereocenter is created, the auxiliary can be removed.
Asymmetric Catalysis: Chiral catalysts can be employed to control the stereoselectivity of reactions, such as asymmetric hydrogenation of a double bond introduced into a side chain, or asymmetric alkylation at a position alpha to the carboxylic acid (after suitable derivatization).
Starting from Chiral Precursors: While not a direct derivatization of the title compound, chiral building blocks can be used in the initial synthesis of the quinoline ring to generate enantiomerically pure products.
While the current body of literature does not provide specific examples of stereoselective syntheses starting from this compound, the principles of asymmetric synthesis are broadly applicable. For instance, the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been reported, showcasing the feasibility of achieving stereocontrol in related heterocyclic systems. acs.orgmdpi.com Such strategies could potentially be adapted to introduce stereocenters into derivatives of the quinoline scaffold.
The development of such regioselective and stereoselective methods would significantly expand the chemical space accessible from this compound and enable the synthesis of a wider range of structurally complex and potentially bioactive molecules.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Chloro 6,7 Dimethoxyquinoline 2 Carboxylic Acid Analogs
Impact of the Quinoline (B57606) Core on Molecular Interactions and Recognition
The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged" structure in drug discovery. researchgate.net Its rigid, bicyclic aromatic nature provides a defined three-dimensional arrangement that can engage in various non-covalent interactions with biological targets. researchgate.net The electron-deficient character of the fused aromatic system, resulting from the electron-withdrawing nitrogen atom, allows for both nucleophilic and electrophilic substitution reactions, making it a versatile template for chemical modification. nih.gov
Significance of the 4-Chloro Substituent in Shaping Structure-Activity Profiles
The introduction of a halogen atom, such as chlorine, onto the quinoline scaffold is a common strategy in drug design to modulate a compound's properties. orientjchem.org A chloro group at the 4-position of the quinoline ring significantly influences the molecule's electronic and steric characteristics. As an electron-withdrawing group, the chlorine atom can lower the pKa of the quinoline ring nitrogen, affecting the molecule's ionization state at physiological pH. youtube.comresearchgate.net This modulation is critical as the ionization state can impact cell permeability and the ability to engage in specific ionic interactions with a target.
Role of the 2-Carboxylic Acid Group in Ligand-Target Recognition and Binding
The carboxylic acid group is a key pharmacophoric element in many molecules, primarily due to its ability to act as a potent hydrogen bond donor and acceptor. nih.gov In the context of 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid, the 2-carboxylic acid group is positioned to play a critical role in target recognition and binding. At physiological pH, this group is typically deprotonated, forming a carboxylate anion. This negative charge can form strong ionic interactions or salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine in a receptor's active site.
Studies on other quinoline carboxylic acid derivatives have shown that the carboxylic acid at certain positions is a strict requirement for biological activity. nih.gov The proximity of the 2-carboxylic acid to the quinoline nitrogen allows it to act as a bidentate chelating agent, capable of coordinating with metal ions that may be present as cofactors in an enzyme's active site. nih.gov This chelation can be a crucial component of the binding mode and mechanism of action for this class of compounds. The ability of the carboxylic acid group to form multiple, strong interactions often makes it an essential anchor point for orienting the entire molecule within the binding site. researchgate.net
Modulatory Effects of the 6,7-Dimethoxy Moiety on Molecular Behavior
Substituents on the benzo portion of the quinoline ring can fine-tune the molecule's physicochemical properties and biological activity. nih.gov The 6,7-dimethoxy groups on the quinoline scaffold are known to be important features in several biologically active compounds, including potent enzyme inhibitors. biointerfaceresearch.comnih.gov These groups primarily influence the molecule's solubility, lipophilicity, and electronic distribution.
| Functional Group | Position | Potential Roles and Effects |
|---|---|---|
| Quinoline Core | - | Provides rigid scaffold; participates in π-π stacking; nitrogen acts as H-bond acceptor. acs.orgnih.gov |
| Chloro | 4 | Electron-withdrawing (lowers pKa); potential for halogen bonding; enhances metabolic stability. youtube.combenthamscience.com |
| Carboxylic Acid | 2 | Forms ionic bonds/salt bridges; acts as H-bond donor/acceptor; potential for metal chelation. nih.govnih.gov |
| Dimethoxy | 6,7 | Modulates solubility and lipophilicity; oxygens act as H-bond acceptors; influences electronic distribution. biointerfaceresearch.comnih.gov |
Exploration of Bioisosteric Replacements and Scaffold Variations for Property Modulation
Bioisosteric replacement is a widely used strategy in drug design to optimize a lead compound's properties while retaining its desired biological activity. drughunter.com This involves substituting a functional group with another group that has similar physicochemical properties. For analogs of this compound, several bioisosteric replacements could be explored.
The carboxylic acid group, for example, can be replaced by other acidic moieties to modulate acidity, lipophilicity, and metabolic stability. nih.gov Common bioisosteres for carboxylic acids include tetrazoles and acyl sulfonamides. nih.govdrughunter.com Tetrazoles have a similar pKa to carboxylic acids but offer a different spatial arrangement and greater metabolic stability. drughunter.com
| Bioisostere | pKa Range | Key Features |
| Carboxylic Acid | 4.2 - 4.5 | Strong H-bond donor/acceptor; often ionized. drughunter.com |
| 1H-Tetrazole | 4.5 - 4.9 | Acidity comparable to carboxylic acids; more lipophilic but can have high desolvation energy. drughunter.com |
| Acyl Sulfonamide | Varies | Weaker acids than carboxylic acids, but acidity can be tuned; can enhance metabolic stability. drughunter.com |
| 3-Hydroxyisoxazole | ~4.5 | Planar acidic heterocycle; can mimic carboxylate interactions. nih.gov |
Scaffold variations, or "scaffold hopping," involve replacing the central quinoline core with other heterocyclic systems to explore new chemical space and improve properties. For instance, a quinazoline (B50416) scaffold, which also contains a fused six-membered ring system, has been successfully used in designing potent kinase inhibitors and could serve as an alternative to the quinoline core. researchgate.netresearchgate.net
Rational Design Methodologies for Enhanced Molecular Properties and Selective Interactions
Rational drug design utilizes the understanding of SAR and target structure to create molecules with improved characteristics. benthamscience.commanchester.ac.uk For this compound analogs, a rational design approach would integrate computational modeling with synthetic chemistry. mdpi.com
Molecular docking studies can be employed to predict how analogs bind to a specific target, helping to visualize the key interactions mediated by each functional group. nih.gov This allows for the in-silico design of modifications aimed at enhancing binding affinity. For example, if a docking model reveals an unoccupied hydrophobic pocket near the 4-chloro substituent, analogs with larger, more lipophilic groups at this position could be designed and synthesized. Similarly, if the model shows that the 2-carboxylic acid is forming a crucial salt bridge, this interaction would be prioritized for preservation in any new analog design.
This iterative process of design, synthesis, and biological testing, guided by SAR principles and computational tools, allows for the systematic optimization of the lead structure. nih.gov The goal is to refine the molecule to maximize on-target potency and selectivity while simultaneously improving its drug-like properties, such as metabolic stability and bioavailability. mdpi.commanchester.ac.uk
Mechanistic Investigations of 4 Chloro 6,7 Dimethoxyquinoline 2 Carboxylic Acid and Its Derivatives at the Molecular and Cellular Level
Identification of Molecular Targets and Binding Site Analysis (in vitro)
Derivatives of the 6,7-dimethoxyquinoline (B1600373) scaffold have been identified as potent inhibitors of several key enzymatic targets involved in cancer progression. The primary mechanism of action for these compounds often involves direct interaction with the active sites of these enzymes, leading to the disruption of their catalytic cycles.
Research has successfully identified and characterized the inhibitory activity of 6,7-dimethoxyquinoline derivatives against critical enzyme families, namely receptor tyrosine kinases and topoisomerases.
Kinase Inhibition:
A series of novel 6,7-dimethoxy-4-anilinoquinolines, synthesized using 4-chloro-6,7-dimethoxyquinoline (B44214) as a starting material, were identified as potent inhibitors of the c-Met kinase. nih.gov The HGF/c-Met signaling pathway is a critical regulator of cell proliferation, motility, and invasion, and its dysregulation is implicated in numerous cancers. nih.gov The inhibitory activity of these derivatives was evaluated using a Caliper motility shift assay, which demonstrated that specific substitutions on the anilino moiety significantly influence potency. For instance, compounds with a 4-fluorophenyl or 4-chlorophenyl substitution at the terminal benzimidazole (B57391) ring exhibited noteworthy inhibitory activity against c-Met kinase. nih.gov
Table 1: In Vitro c-Met Kinase Inhibitory Activity of Selected 6,7-dimethoxy-4-anilinoquinoline Derivatives Data sourced from in vitro Caliper motility shift assays. nih.gov
| Compound ID | R Group (Substitution on terminal phenyl ring) | c-Met IC50 (µM) |
| 12c | 4-F | 0.11 ± 0.02 |
| 12f | 4-Cl | 0.93 ± 0.10 |
| 12b | 3-F | 1.2 ± 0.4 |
| 12e | 3-Cl | 4.8 ± 0.5 |
| 12g | 4-Br | 5.5 ± 0.9 |
| Cabozantinib | Positive Control | 0.004 ± 0.001 |
Topoisomerase Inhibition:
In a separate line of investigation, novel 4-alkoxy-2-aryl-6,7-dimethoxyquinolines were designed and synthesized as potential anticancer agents targeting Topoisomerase I (TOP1). nih.gov TOP1 is an essential enzyme that relaxes DNA supercoiling during replication and transcription; its inhibition leads to the stabilization of TOP1-DNA cleavage complexes, resulting in DNA damage and cell death, a mechanism particularly effective in rapidly dividing cancer cells. nih.gov The design of these compounds was based on the structural features of known TOP1 inhibitors, utilizing the quinoline (B57606) core to mimic the flat planar ring structure necessary for intercalation at the TOP1-induced DNA cleavage site. nih.gov Several derivatives demonstrated potent TOP1-targeting activity and significant anticancer effects at sub-micromolar concentrations. nih.gov
A review of the available scientific literature did not yield specific studies focused on receptor ligand binding assays or competition studies for 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid or its immediate derivatives. The primary molecular targets identified for this class of compounds are intracellular enzymes rather than cell surface receptors.
Intracellular Signaling Pathway Modulation Studies (in vitro cellular models)
The inhibition of molecular targets by 6,7-dimethoxyquinoline derivatives directly leads to the modulation of their corresponding intracellular signaling pathways. By targeting c-Met kinase, the 6,7-dimethoxy-4-anilinoquinoline derivatives effectively inhibit the hepatocyte growth factor (HGF)/c-Met signaling cascade. nih.gov This pathway, when activated, triggers downstream signaling through pathways such as RAS/MAPK and PI3K/Akt, promoting cancer cell growth and survival. Inhibition of c-Met by these compounds is therefore expected to downregulate these critical oncogenic signaling networks.
Cellular Uptake, Intracellular Distribution, and Efflux Mechanisms (in vitro, ex vivo)
Specific studies detailing the cellular uptake, intracellular distribution, and potential efflux mechanisms for this compound and its derivatives were not found in the reviewed literature. Understanding these pharmacokinetic properties at a cellular level is essential for optimizing compound design for improved bioavailability and target engagement.
High-Throughput Screening (HTS) and Phenotypic Assays for Derivative Libraries
While the principles of high-throughput screening are widely applied in drug discovery for quinoline-based compounds, specific HTS campaigns and subsequent phenotypic assay results for libraries derived directly from this compound are not detailed in the available literature. Such screening would be instrumental in identifying new biological activities and structure-activity relationships for this scaffold.
Molecular Mechanisms of Cellular Responses, including antiproliferative effects in isolated cell lines
The molecular targeting of enzymes by derivatives of 4-chloro-6,7-dimethoxyquinoline translates into potent antiproliferative effects in various cancer cell lines. The primary cellular response observed is the inhibition of cell growth, which is a direct consequence of the enzymatic inhibition.
For example, the c-Met kinase inhibitors were evaluated for their in vitro antiproliferative activity against human lung adenocarcinoma (A549), breast cancer (MCF-7), and gastric cancer (MKN-45) cell lines. nih.gov The compound that showed the most potent enzyme inhibition (12c) also demonstrated significant antiproliferative effects, with IC50 values in the low micromolar range across the tested cell lines. nih.gov This confirms that the cellular effect is linked to the molecular mechanism of c-Met inhibition.
Table 2: Antiproliferative Activity (IC50, µM) of Selected c-Met Inhibitors in Human Cancer Cell Lines Data obtained from in vitro cell viability assays. nih.gov
| Compound ID | A549 (Lung) | MCF-7 (Breast) | MKN-45 (Gastric) |
| 12c | 1.3 ± 0.2 | 3.2 ± 0.4 | 0.25 ± 0.03 |
| 12f | 3.1 ± 0.5 | 4.5 ± 0.7 | 0.61 ± 0.08 |
| 12b | 4.2 ± 0.6 | 5.8 ± 0.9 | 0.93 ± 0.11 |
| Cisplatin | 2.9 ± 0.3 | 6.7 ± 1.1 | 1.8 ± 0.2 |
Similarly, the antiproliferative activity of the Topoisomerase I inhibitors was confirmed against a panel of diverse cancer cell lines, with several compounds exhibiting potent activity at sub-micromolar levels. nih.gov The molecular mechanism of this cellular response is the induction of DNA damage, which, in cancer cells with compromised DNA repair mechanisms, leads to cell cycle arrest and apoptosis. nih.gov
Advanced Spectroscopic and Structural Characterization of 4 Chloro 6,7 Dimethoxyquinoline 2 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Complex Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY, HSQC, and HMBC, the precise connectivity and spatial relationships of atoms within a molecule can be established.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the quinoline (B57606) core, the methoxy (B1213986) group protons, and the carboxylic acid proton. The proton of the carboxylic acid group is expected to appear as a broad singlet in the far downfield region, typically between 10-13 ppm. The aromatic protons' shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing chloro and carboxylic acid groups. Published data for the precursor 4-chloro-6,7-dimethoxyquinoline (B44214) in DMSO-d₆ shows signals at δ 8.57 (d, J = 5.1 Hz, 1H), 7.40 (d, J = 4.8 Hz, 1H), 7.37 (s, 1H), and 7.32 (s, 1H), with the two methoxy groups appearing at 4.04 and 4.03 ppm. nih.govresearchgate.net The introduction of a carboxylic acid group at the C-2 position would deshield the adjacent proton at C-3, causing its signal to shift further downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework. The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to resonate in the 165-185 ppm range. The carbons of the quinoline ring will exhibit shifts determined by the attached functional groups, with carbons bonded to oxygen (C-6, C-7) and chlorine (C-4) showing significant downfield shifts.
Predicted ¹H NMR Chemical Shifts for 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid The following table is predictive and based on analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | ~8.0 - 8.2 | s |
| H-5 | ~7.5 - 7.7 | s |
| H-8 | ~7.4 - 7.6 | s |
| OCH₃ (C-6/C-7) | ~4.0 - 4.1 | s |
Predicted ¹³C NMR Chemical Shifts for this compound The following table is predictive and based on analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~148 - 152 |
| C-3 | ~122 - 125 |
| C-4 | ~145 - 149 |
| C-4a | ~140 - 143 |
| C-5 | ~105 - 108 |
| C-6 | ~155 - 158 |
| C-7 | ~152 - 155 |
| C-8 | ~102 - 105 |
| C-8a | ~147 - 150 |
| COOH | ~165 - 170 |
High-Resolution Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, which allows for the confirmation of its elemental formula. Furthermore, analysis of the fragmentation patterns provides valuable information for structural elucidation.
For this compound (C₁₂H₁₀ClNO₄), the calculated exact mass is 267.0298 g/mol . A key feature in the mass spectrum would be the characteristic isotopic pattern of the chlorine atom, with M+ and M+2 peaks appearing in an approximate 3:1 ratio.
The fragmentation of quinoline carboxylic acids under electron ionization typically involves characteristic losses of the substituent groups. chempap.orgresearchgate.net The primary fragmentation pathways for the target molecule are expected to include:
Loss of a carboxyl radical (•COOH): This results in a fragment ion at [M - 45]⁺.
Decarboxylation (loss of CO₂): This leads to the formation of a [M - 44]⁺• radical cation.
Loss of a chlorine radical (•Cl): Formation of a [M - 35]⁺ fragment.
Loss of a methyl radical (•CH₃) from one of the methoxy groups.
Predicted HRMS Fragments for this compound
| Fragment | Description | Predicted m/z |
|---|---|---|
| [M]⁺• | Molecular Ion | 267.0298 |
| [M+2]⁺• | Molecular Ion (³⁷Cl isotope) | 269.0269 |
| [M-COOH]⁺ | Loss of carboxyl radical | 222.0424 |
| [M-CO₂]⁺• | Loss of carbon dioxide | 223.0451 |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the crystal structure for this compound has not been reported, a detailed single-crystal X-ray study of its direct precursor, 4-chloro-6,7-dimethoxyquinoline, is available. nih.govresearchgate.net This study reveals that the quinoline ring system is nearly planar. researchgate.net The molecule crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net An intramolecular C-H···Cl interaction is also observed. nih.govresearchgate.net
The introduction of the carboxylic acid group at the C-2 position would be expected to significantly influence the crystal packing. It is highly probable that strong intermolecular hydrogen bonds would form between the carboxylic acid groups of adjacent molecules, leading to the formation of centrosymmetric dimers, a common structural motif for carboxylic acids in the solid state.
Crystallographic Data for the Precursor, 4-chloro-6,7-dimethoxyquinoline nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Formula | C₁₁H₁₀ClNO₂ |
| Molecular Weight | 223.65 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.5530 (17) |
| b (Å) | 4.6499 (7) |
| c (Å) | 18.274 (3) |
| β (°) | 105.786 (2) |
| Volume (ų) | 1026.4 (3) |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. These two methods are complementary and provide a comprehensive vibrational profile of the compound. kurouskilab.com
For this compound, the spectra would be dominated by vibrations from the quinoline core, the carboxylic acid, and the dimethoxy substituents.
Carboxylic Acid Group: A very strong and broad O-H stretching band is expected in the IR spectrum, typically from 2500 to 3300 cm⁻¹, arising from hydrogen-bonded dimers. The C=O stretching vibration will produce a very intense band around 1700 cm⁻¹. rsc.org
Quinoline Ring: A series of sharp bands between 1650 and 1400 cm⁻¹ correspond to the C=C and C=N stretching vibrations of the aromatic system.
Methoxy Groups: C-H stretching vibrations of the methyl groups are expected around 2950-2850 cm⁻¹. Strong C-O stretching bands are anticipated around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
C-Cl Bond: The C-Cl stretching vibration typically appears in the fingerprint region, generally below 800 cm⁻¹.
Expected Characteristic Vibrational Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad, strong) |
| Carboxylic Acid | C=O stretch | ~1700 (strong) |
| Quinoline | C=C / C=N stretch | 1400 - 1650 (multiple bands) |
| Methoxy | C-H stretch | 2850 - 2950 |
| Methoxy | C-O stretch | ~1250 and ~1050 (strong) |
| Aryl C-H | C-H stretch | 3000 - 3100 |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Preference
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational preferences of molecules in solution.
The parent compound, this compound, is achiral and therefore does not produce a CD signal. However, if chiral derivatives were to be synthesized, CD spectroscopy would be an invaluable tool for their characterization.
Chirality could be introduced by, for example, esterifying the carboxylic acid with a chiral alcohol or attaching a chiral substituent to another part of the quinoline scaffold. The quinoline ring system acts as a chromophore. When perturbed by a nearby chiral center, this chromophore becomes chiroptically active and will exhibit characteristic CD signals, known as Cotton effects, at its electronic transition wavelengths.
The sign and intensity of these Cotton effects can be used to:
Assign the absolute configuration of the chiral center, often through comparison with theoretical calculations or empirical rules for related systems. uni-muenchen.de
Study the preferred conformation of the molecule in solution, as the spatial arrangement of the chiral group relative to the quinoline chromophore dictates the CD signal.
Monitor enantiomeric purity and study interactions with other chiral molecules. nih.gov
While no specific CD data for derivatives of this compound currently exists in the literature, the principles of the technique demonstrate its potential utility in the stereochemical analysis of any future chiral analogues.
Theoretical and Computational Chemistry Approaches in 4 Chloro 6,7 Dimethoxyquinoline 2 Carboxylic Acid Research
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for exploring the intrinsic properties of a molecule. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Electronic Structure and Reactivity: The electronic structure is described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov
From HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors, illustrated for various quinoline (B57606) derivatives, provide a framework for understanding the reactivity of 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid. nih.govrsc.org
Table 1: Key Reactivity Descriptors Calculated from FMO Energies
| Descriptor | Formula | Interpretation |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom/molecule to attract electrons. |
| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | μ² / 2η | Measures the energy lowering due to maximal electron flow. |
This table outlines the theoretical descriptors used to predict chemical reactivity.
Spectroscopic Property Prediction: DFT calculations are also employed to predict spectroscopic data. By calculating the vibrational frequencies, researchers can simulate an infrared (IR) spectrum, which helps in the assignment of experimental spectral bands. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Time-Dependent DFT (TD-DFT) can predict electronic transitions, providing insights into the UV-Visible absorption spectrum of the compound. nih.govrsc.org
Molecular Docking Simulations for Ligand-Target Interaction Prediction and Scoring
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the structural basis of ligand-protein interactions.
For quinoline derivatives, which are known to inhibit a wide range of biological targets, docking studies can predict their binding mode and affinity. nih.govnih.gov For instance, quinoline carboxylic acids have been docked into the active sites of enzymes like protein kinase CK2 and P-glycoprotein. nih.govnih.gov The simulation calculates a "docking score," which estimates the binding free energy, with more negative values indicating a stronger predicted interaction.
The analysis of the docked pose reveals key interactions, such as:
Hydrogen bonds: Crucial for specificity and affinity, often involving the carboxylic acid group.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.
π-π stacking: Aromatic ring interactions, common for the quinoline core.
Halogen bonds: The chlorine atom at the 4-position could participate in these interactions.
Table 2: Example of Molecular Docking Results for a Quinoline Derivative
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| P-glycoprotein (6C0V) | Compound 17 (a quinoline derivative) | -9.22 | PHE336, ILE340, GLN725 | Hydrophobic, H-bond |
| HIV Reverse Transcriptase (4I2P) | Compound 4 (a quinoline-pyrimidine derivative) | -10.67 | LYS101, TYR181, TYR188 | H-bond, π-π stacking |
This table shows representative data from docking studies of various quinoline compounds against different protein targets. nih.govnih.gov
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability Assessment
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the flexibility of the complex and the stability of the binding interactions. mdpi.comnih.gov
A typical MD simulation for a ligand-protein complex runs for tens to hundreds of nanoseconds in a simulated physiological environment (water, ions). tandfonline.comnih.gov Key analyses include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and the ligand's heavy atoms from their initial positions. A stable, plateauing RMSD curve suggests that the complex has reached equilibrium and the ligand is stably bound. mdpi.com
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking can be monitored throughout the simulation to confirm their stability. nih.gov
MD simulations are essential for validating docking results and understanding how the protein and ligand adapt to each other, providing a more accurate picture of the binding event. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties (descriptors) that are most influential, a predictive model can be built to estimate the activity of newly designed, unsynthesized molecules. nih.govnih.gov
The process involves several key steps:
Data Set Collection: A series of structurally related compounds (e.g., quinoline carboxylic acid analogs) with experimentally measured biological activity (e.g., IC₅₀ values) is required.
Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., k-Nearest Neighbors, Gradient Boosting), are used to build an equation correlating the descriptors with activity. nih.govnih.gov
Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation techniques.
A robust QSAR model can guide lead optimization by predicting which structural modifications are likely to enhance activity, thereby prioritizing synthetic efforts. japsonline.comjapsonline.com
Table 3: Typical Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²pred (External R²) | Measures the predictive ability for an external test set. | > 0.6 |
| RMSE (Root Mean Squared Error) | Measures the deviation between predicted and actual values. | As low as possible |
This table presents common statistical metrics used to assess the reliability and predictive power of a QSAR model. nih.govnih.gov
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Beyond predicting molecular properties, DFT is a powerful tool for investigating the mechanisms of chemical reactions. For a compound like this compound, DFT can be used to study its synthesis, potential metabolic pathways, or other chemical transformations. nih.gov
By mapping the potential energy surface of a reaction, researchers can:
Identify Intermediates and Transition States: The geometries of all stable intermediates and the high-energy transition states that connect them can be optimized. rsc.org
Calculate Activation Energies: The energy difference between the reactants and the transition state (the activation barrier) determines the reaction rate. DFT provides accurate estimates of these barriers, allowing for comparison between different possible reaction pathways. researchgate.net
Elucidate Reaction Pathways: DFT calculations can confirm the step-by-step process of a reaction, such as the cyclization step in a quinoline synthesis or the mechanism of a catalytic cycle. nih.govrsc.org
These studies provide a detailed, atomistic understanding of chemical reactivity that is often inaccessible through experimental methods alone, aiding in the optimization of reaction conditions and the prediction of reaction outcomes. researchgate.net
Emerging Research Paradigms and Future Perspectives for 4 Chloro 6,7 Dimethoxyquinoline 2 Carboxylic Acid
Development of 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid as Molecular Probes and Chemical Tool Compounds
The inherent structural and electronic properties of the quinoline (B57606) ring make its derivatives, such as this compound, compelling candidates for development as molecular probes and chemical tools. Fluorescent probes based on quinoline structures are crucial for bio-imaging investigations due to their favorable characteristics. nih.gov Quinoline moieties are valued in fluorescent sensors for their adaptability in modifying water solubility, ensuring chemical stability, and maintaining biocompatibility. nih.gov
The utility of quinoline derivatives as molecular probes stems from the nitrogen atom, which serves as an active site for tracking interactions with target analytes through observable changes in fluorescence emission. nih.gov These compounds often exhibit intramolecular charge transfer (ICT) properties because of their electron-accepting nature and distinct dipole moment, which is a key mechanism in chemo-sensing. nih.gov For example, 8-hydroxyquinoline (B1678124) was famously the first fluorescent indicator used to detect zinc ions in human plasma. nih.gov The development of new quinoline-based probes is a continuous area of research, with applications in detecting various anions, cations, and bacteria. nih.gov The functional versatility of the quinoline scaffold allows for systematic modifications, enabling the fine-tuning of photophysical properties to create highly selective and sensitive tools for biological and chemical research.
Application of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Prediction, and Reaction Optimization
In the context of quinoline chemistry, ML models are being trained on vast datasets of known reactions to predict the products of new chemical transformations. researchgate.net This is often treated as a "translation" problem, where the SMILES (Simplified Molecular-Input Line-Entry System) strings of reactants and reagents are translated into the SMILES string of the product. researchgate.net End-to-end trained models using encoder-decoder architectures with recurrent neural networks have demonstrated high accuracy in this task. researchgate.net For instance, a multihead attention Molecular Transformer model has achieved a top-1 accuracy exceeding 90% on benchmark reaction prediction datasets. researchgate.net
| ML/AI Application | Methodology/Model | Reported Performance/Finding | Reference |
|---|---|---|---|
| Reaction Prediction | Multihead Attention Molecular Transformer (Sequence-to-Sequence) | Achieved >90% top-1 accuracy on a common benchmark dataset. | researchgate.net |
| Reactive Site Prediction | Machine learning model using quantum mechanics descriptors. | Predicted electrophilic aromatic substitution sites with 93% accuracy (internal validation). | researchgate.net |
| Retrosynthesis Planning | Neural network-based viability filter. | Enriching training data with high-quality, diverse reactions improved prediction accuracy for rare reaction classes by 32 percentage points. | cas.org |
| Metabolite Prediction | Machine learning models using 2D descriptors and various fingerprints. | Achieved 86.27% accuracy in predicting quinone-type metabolite formation, significantly outperforming existing web servers. | nih.gov |
Sustainable and Green Chemical Manufacturing of Quinoline-4-carboxylic Acids and Derivatives
There is a significant and necessary paradigm shift from conventional quinoline synthesis methods to sustainable and green manufacturing processes. researchgate.net Traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses often rely on harsh conditions, such as high temperatures and the use of toxic or hazardous reagents and solvents. tandfonline.comnih.gov Green chemistry principles aim to mitigate these issues by focusing on minimizing waste, reducing energy consumption, and utilizing renewable and eco-friendly materials. acs.orgresearchgate.net
Modern green approaches to synthesizing quinoline-4-carboxylic acids and related derivatives include:
Eco-friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, ionic liquids, or deep eutectic solvents. researchgate.netijpsjournal.com Performing reactions under solvent-free conditions is another key strategy. ijpsjournal.comresearchgate.net
Efficient Catalysis: Developing and using reusable and environmentally benign catalysts. ijpsjournal.com Examples include p-toluenesulfonic acid (p-TSA), solid acid catalysts like Amberlyst-15, and various nanocatalysts. researchgate.nettandfonline.com Nanocatalysts, particularly those based on iron, are gaining attention due to their high surface area, low toxicity, and efficient recyclability. nih.gov
Energy-Efficient Techniques: Employing alternative energy sources like microwave irradiation and ultrasound-assisted synthesis. nih.govijpsjournal.com These methods can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. tandfonline.comijpsjournal.com
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the final product without isolating intermediates. acs.org MCRs, such as the Doebner reaction for quinoline-4-carboxylic acids, improve atom economy and reduce waste. researchgate.netmdpi.com
These green methodologies not only reduce the environmental impact of chemical manufacturing but also offer economic advantages through increased efficiency and reusability of materials. acs.org
| Method/Technique | Catalyst/Medium | Key Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Water as solvent | Short reaction period (10-15 min), high yields (75-93%), economical. | tandfonline.com |
| Ultrasound Irradiation | Non-metal catalyst (e.g., Iodine) | Short reaction time, easy product isolation, good-to-excellent yields, operates under mild conditions. | nih.gov |
| One-Pot Multicomponent Reaction | p-Toluene sulfonic acid (p-TSA) in water | High yields (60-94%), eco-friendly solvent, efficient. | tandfonline.com |
| Nanocatalysis | Magnetite (Fe3O4) supported nanoparticles | Catalyst is recyclable, high yields, simple workup, shorter reaction times. | nih.gov |
| Solvent-Free Reaction | Ionic Liquids (e.g., [bmim]HSO4) | Reduces waste, high yield, short reaction time, avoids hazardous solvents. | nih.gov |
Integration with Materials Science for Non-Biological Applications (e.g., organic semiconductors, catalysts)
While quinoline derivatives are renowned for their biological activity, their unique electronic and chemical properties also make them valuable in materials science for a range of non-biological applications. researchgate.net The quinoline structure, an aromatic aza-heterocyclic system, leads its derivatives to behave as electron acceptors and function as p-type semiconductors. researchgate.net This property is particularly attractive for applications in photonics and electronics, such as in the fabrication of organic light-emitting diodes (OLEDs). researchgate.netmdpi.com
Metal-quinoline complexes, where a metal ion is coordinated with quinoline-based ligands, are especially important in this field. mdpi.com These complexes are often used as electroluminescent and electron-transport materials in organic electronic devices. mdpi.com The choice of the central metal ion can tune the material's stability, emission color, and luminescence properties. mdpi.com
Beyond electronics, quinoline derivatives serve as versatile ligands in the development of novel catalysts. mdpi.com The nitrogen atom in the quinoline ring can coordinate with metal ions, such as copper, to form complexes that exhibit significant catalytic activity. mdpi.com These assemblies can efficiently catalyze various chemical transformations, including oxidation reactions like the conversion of catechol to o-quinone. mdpi.com The catalytic efficiency of these complexes can be modulated by altering the substituents on the quinoline ring, demonstrating the structure's potential as a tunable platform for catalyst design. mdpi.com
Addressing Fundamental Challenges in Quinoline Chemistry and its Research (e.g., synthetic selectivity, reaction efficiency, novel reactivity)
Despite over a century of research, fundamental challenges in quinoline chemistry persist, driving continuous innovation in synthetic methodologies. nih.gov Traditional named reactions for quinoline synthesis, while foundational, often present significant drawbacks that modern research aims to overcome. orientjchem.orgrsc.org
A primary challenge is synthetic selectivity , particularly regioselectivity. nih.gov For instance, the widely used Friedländer synthesis can be problematic when unsymmetrical ketones are used, leading to mixtures of products. nih.govorientjchem.org Achieving high selectivity is crucial for producing pure, well-defined quinoline derivatives, and this has spurred the development of new catalytic systems that can control the reaction outcome. rsc.orgrsc.org
Reaction efficiency is another major focus. Many classical syntheses require harsh conditions, such as strong acids, high temperatures, and long reaction times, which can limit their applicability to sensitive substrates and lead to low yields. nih.govorientjchem.org The quest for milder and more efficient protocols has led to the exploration of novel activation strategies, such as transition-metal-catalyzed C-H bond activation and oxidative annulation. rsc.orgmdpi.comsciprofiles.com These advanced methods allow for the construction of the quinoline scaffold under more benign conditions with greater efficiency and functional group tolerance. sciprofiles.comrsc.org
Discovering novel reactivity is essential for expanding the chemical space of quinoline derivatives. Researchers are exploring new ways to functionalize the quinoline ring and construct its core structure through innovative pathways like photo-induced oxidative cyclization and cascade reactions. mdpi.comsciprofiles.com These efforts not only provide access to previously unattainable structures but also improve our fundamental understanding of the reactivity of this important heterocyclic system. tandfonline.com
| Synthesis Method | Key Challenge(s) | Modern Approach/Solution | Reference |
|---|---|---|---|
| Friedländer Synthesis | Poor regioselectivity with unsymmetrical ketones; can require high temperatures. | Development of new catalysts; optimization of reaction conditions (pH, base). | nih.govorientjchem.org |
| Skraup Synthesis | Harsh conditions (strong acid, high heat); use of toxic reagents. | Microwave irradiation; use of greener solvents and catalysts. | tandfonline.comnih.gov |
| Doebner-von Miller Reaction | Requires acidic conditions; can have efficiency issues. | Modifications using α,β-unsaturated compounds; improved catalysts. | nih.gov |
| Conrad-Limpach Synthesis | Requires high temperatures, limiting use with sensitive substrates; yield can be affected by pH/catalyst. | Exploration of alternative catalysts and optimized reaction conditions. | orientjchem.org |
| Pfitzinger Reaction | Requires basic conditions, limiting the scope of functional groups on starting materials. | Microwave-assisted protocols; multicomponent reaction variations. | nih.govmdpi.com |
Q & A
Q. What are the standard synthetic routes for 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: A common synthesis involves chlorination of the quinoline core using phosphorus oxychloride (POCl₃). For example, 6,7-dimethoxyquinazolin-4(3H)-one can be refluxed with POCl₃ to yield 4-chloro-6,7-dimethoxyquinazoline, followed by carboxylation at the 2-position . Key parameters include:
- Reaction Time : 3–6 hours under reflux.
- Purification : Column chromatography (e.g., petroleum ether:EtOAc = 8:1) or recrystallization from methanol .
- Monitoring : TLC (Rf ~0.5 in EtOAc/hexane) and HPLC for purity (>99%) .
Q. How is the compound characterized structurally and chemically?
Methodological Answer:
- Spectroscopy : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.32–8.57 ppm) and methoxy groups (δ ~4.03 ppm). MS (ESI) confirms molecular ion peaks (e.g., m/z 224 [M+1] for intermediates) .
- X-ray Crystallography : Used to resolve planar quinoline geometry and intramolecular C–H⋯Cl interactions (S(5) ring motifs). SHELX software refines hydrogen positions via riding models .
Q. What are the recommended storage and handling protocols to ensure stability?
Methodological Answer:
- Storage : Keep in airtight containers under dry, inert conditions (argon/nitrogen). Avoid exposure to moisture and light .
- Decomposition Risks : Hydrolysis of the chloro substituent may occur in aqueous or basic media. Stability tests under varying pH (2–12) and temperature (4–40°C) are advised .
Advanced Research Questions
Q. How do substituent positions (e.g., chloro, methoxy) influence reactivity in cross-coupling reactions?
Methodological Answer: The 4-chloro group is electrophilic, enabling Suzuki-Miyaura couplings with aryl boronic acids. Methoxy groups at 6,7-positions deactivate the ring but enhance solubility for heterogeneous catalysis. Comparative studies with 6-methoxy or 7-nitro analogs show altered regioselectivity in Pd-mediated reactions .
Q. What crystallographic challenges arise in resolving this compound, and how are they addressed?
Methodological Answer:
- Planarity Deviations : Methoxy groups deviate by 0.02–0.08 Å from the quinoline plane. SHELXL refines these using restraints on thermal parameters .
- Hydrogen Bonding : Intramolecular C8–H8⋯Cl1 interactions (2.89 Å) create pseudo-rings. Synchrotron data (λ = 0.710 Å) improves resolution for weak interactions .
Q. How can contradictory biological activity data be rationalized in structure-activity relationship (SAR) studies?
Methodological Answer: Contradictions may arise from:
- Solubility Differences : Methoxy groups enhance membrane permeability but reduce aqueous solubility. Use logP calculations (e.g., ACD/Labs) to correlate with assay variability .
- Metabolite Interference : Carboxylic acid metabolites (e.g., 2-hydroxy derivatives) may exhibit off-target effects. LC-MS/MS profiling of in vitro assays is critical .
Q. What advanced analytical methods validate purity and detect trace impurities?
Methodological Answer:
- HPLC-DAD/HRMS : Reversed-phase C18 columns (MeCN:H₂O + 0.1% TFA) resolve degradation products (e.g., demethylated analogs) .
- NMR Relaxometry : Detects paramagnetic impurities at <0.1% levels. ¹³C DEPT-135 confirms carboxylate integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
